((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone
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Description
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives have been synthesized using various methods, including reactions under microwave conditions in ethanol or methanol/glacial acetic acid mixtures. These synthesis methods involve the reaction of hydrazines with different types of chalcone derivatives. The synthesized compounds are characterized using techniques such as 1H NMR, IR, TLC, and elemental analysis, and they exhibit diverse physical and chemical properties. These properties lead to a wide range of applications, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, showcasing the versatility and potential of pyrazole derivatives in scientific research and pharmaceutical development (Sheetal et al., 2018).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, closely related to pyrazoles, exhibit a wide array of prominent pharmacological effects. These effects include antimicrobial (antibacterial, antifungal, antiamoebic, antimycobacterial), anti-inflammatory, analgesic, antidepressant, and anticancer activities. Additionally, pyrazoline derivatives have shown potential as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, and antinociceptive agents, among other activities. The extensive range of therapeutic applications highlights the potential of pyrazoline and pyrazole derivatives in developing new pharmaceuticals and therapeutic agents (M. Shaaban et al., 2012).
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-4-13(10-18(17)25-2)19(23)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDDTHATDRZBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.